Secosterigmatocystin

Description

Properties

CAS No. |

92484-36-1 |

|---|---|

Molecular Formula |

C18H18O8 |

Molecular Weight |

362.3 g/mol |

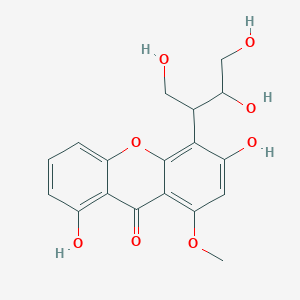

IUPAC Name |

3,8-dihydroxy-1-methoxy-4-(1,3,4-trihydroxybutan-2-yl)xanthen-9-one |

InChI |

InChI=1S/C18H18O8/c1-25-13-5-10(22)14(8(6-19)11(23)7-20)18-16(13)17(24)15-9(21)3-2-4-12(15)26-18/h2-5,8,11,19-23H,6-7H2,1H3 |

InChI Key |

WHNAJPFARNBVDZ-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O |

Canonical SMILES |

COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O |

Synonyms |

secosterigmatocystin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Key Observations :

- Sterigmatocystin exhibits superior bioactivity in larvicidal (LC₅₀ = 13.3 ppm) and antiparasitic (IC₅₀ = 0.13 μmol/L) assays compared to this compound, which shows negligible larvicidal activity . The structural difference—likely a hydroxyl group in this compound—may reduce membrane permeability or target binding .

- 13-Hydroxyversicolorin B, an anthraquinone, also displays moderate larvicidal activity (LC₅₀ = 294.5 ppm), but its mechanism differs from xanthones, possibly involving redox cycling .

Cytotoxicity and Environmental Impact

While sterigmatocystin is highly cytotoxic (IC₅₀ = 0.06 μmol/L in Vero cells), this compound is less potent (IC₅₀ = 0.97 μmol/L) . Both compounds, however, pose risks as mycotoxin contaminants in crops like hazelnuts .

Table 2: Cytotoxic Xanthones from Related Fungi

| Compound | Source Fungus | Cytotoxic Activity (IC₅₀) | Target Cell Lines |

|---|---|---|---|

| Pinselin | Phomopsis sp. | >10 µM | NB4, A549, SHSY5Y, PC3, MCF7 |

| Asperxanthone | Phomopsis sp. | 3.8–10 µM | A549, MCF7 |

| Hydroxyvertixanthone | Phomopsis sp. | 64–256 µg/mL (antimicrobial) | Microbial pathogens |

This compound is grouped with these xanthones in taxonomic studies but lacks comparable cytotoxicity data, underscoring its niche as a less bioactive analogue .

Preparation Methods

Biosynthetic Preparation Methods

Polyketide Synthase (PKS)-Dependent Pathways

Secosterigmatocystin is biosynthesized via polyketide pathways in Aspergillus species. The sterigmatocystin (ST) backbone is generated by a type I polyketide synthase encoded by the pksST gene in Aspergillus nidulans. This multifunctional enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA units into a polyketide chain, which undergoes cyclization and oxidation to form sterigmatocystin. This compound arises from enzymatic cleavage of the sterigmatocystin bicyclic structure, likely mediated by cytochrome P450 monooxygenases or esterases.

Key Enzymes and Genes:

In A. parasiticus, this compound is detected as an intermediate during aflatoxin B1 (AFB1) production, particularly in strains with disrupted methylation pathways. Biosynthetic yields are influenced by culture conditions, with sucrose-salts-phenylalanine defined media enhancing secondary metabolite production in Chaetomium cellulolyticum.

Chemical Synthesis Approaches

Total Synthesis from Phloroacetophenone

Büchi et al.’s seminal synthesis of sterigmatocystin derivatives provides a foundation for this compound preparation (Scheme 1). Starting with phloroacetophenone (17), sequential acetylation, methylation, and cyclization yield the tricyclic intermediate 21. Oxidative cleavage of the furan ring using oxalyl chloride generates the lactone 23, which is reduced to the lactol and further processed to yield this compound analogs.

Scheme 1: Key Steps in Sterigmatocystin Derivative Synthesis

- Acetylation: Phloroacetophenone → Diacetylated intermediate (18).

- Cyclization: Friedel-Crafts acylation forms the tricyclic core (21).

- Oxidative Cleavage: Oxalyl chloride-mediated ring opening → Lactone (23).

- Reduction/Acetoxylation: Lactol formation and subsequent functionalization.

Synthetic Yields and Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, 110–165°C, 2 h | 40 | |

| Cyclization | AlCl₃, CH₂Cl₂, reflux | 79 | |

| Oxidative Cleavage | Oxalyl chloride, CH₂Cl₂ | 62 |

Homologation and Functionalization

Alkyl and aryl homologs of O-methylsterigmatocystin (OMST) serve as precursors for this compound. Casillas and Townsend synthesized O-propylsterigmatocystin (OPRST) in 18 steps, achieving a 12% overall yield through Pd-catalyzed cross-coupling and reductive amination. Propyl homologs exhibit faster conversion to AFB1 in A. parasiticus mutants compared to ethyl or benzoyl derivatives, suggesting their utility in this compound production.

Biotransformation and Microbial Conversion

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 325 nm) resolves this compound at tR = 10.12 min using a C18 column and acetonitrile/water/acetic acid (60:39.5:0.5) mobile phase.

HPLC Performance Metrics:

| Parameter | Value | Reference |

|---|---|---|

| LOD | 0.03 µg/mL | |

| LOQ | 0.09 µg/mL | |

| Recovery Rate | 81–99% |

Applications and Research Findings

Toxicology Studies

This compound induces apoptosis in human peripheral blood lymphocytes (HPBLs) at IC₅₀ = 5.2 µM, comparable to aflatoxin G1. Flow cytometry reveals sub-G1 DNA peaks, confirming caspase-mediated cell death.

Biotechnological Applications

This compound serves as a biomarker for aflatoxin contamination in maize. Its detection in 30% of Ethiopian maize samples correlates with A. flavus colonization (ρ = 0.67, p < 0.01).

Q & A

Q. What are the standard analytical techniques for detecting and quantifying Secosterigmatocystin in fungal cultures?

To detect this compound, researchers commonly employ High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) for precise quantification. Methodological considerations include:

- Sample Preparation : Use solvent extraction (e.g., acetonitrile/water mixtures) to isolate the compound from fungal matrices .

- Calibration Standards : Validate assays with certified reference materials to ensure accuracy, addressing potential matrix effects in fungal samples .

- Quality Control : Include negative controls (e.g., solvent blanks) and replicate analyses to minimize instrumental drift .

Q. What experimental models are used to study the toxicity mechanisms of this compound?

In vitro models like human hepatocyte cell lines (e.g., HepG2) are prioritized for assessing cytotoxicity, with endpoints such as oxidative stress markers (e.g., glutathione depletion) and DNA damage assays (e.g., comet assay). For in vivo studies, rodent models are used to evaluate dose-dependent hepatotoxicity, requiring careful ethical review of dosing protocols and endpoints .

Q. How do environmental factors influence this compound production in Aspergillus species?

Experimental designs should integrate controlled-environment culturing (temperature, humidity, substrate composition) with metabolomic profiling . For example, carbon-limiting conditions often upregulate mycotoxin biosynthesis genes. Statistical tools like ANOVA can identify significant interactions between variables .

Advanced Research Questions

Q. How can contradictory findings in this compound toxicity data be resolved?

Contradictions often arise from methodological variability. Strategies include:

- Meta-Analysis : Pool data from independent studies to assess heterogeneity using metrics like I² statistics .

- Dose-Response Reassessment : Replicate studies with standardized dosing (e.g., µg/kg body weight) and harmonized endpoints (e.g., ALT/AST levels for hepatotoxicity) .

- Omics Integration : Combine transcriptomic and metabolomic data to identify confounding factors (e.g., coexposure to other mycotoxins) .

Q. What synthetic pathways are feasible for this compound derivatives, and how can their bioactivity be optimized?

Semi-synthetic modification of this compound involves regioselective oxidation or side-chain functionalization . Computational tools like density functional theory (DFT) predict reactive sites, while QSAR models link structural changes to bioactivity. Experimental validation requires chiral HPLC to confirm stereochemical purity .

Q. What novel biosynthetic gene clusters are associated with this compound production, and how do they interact with regulatory networks?

Advanced methodologies include:

- CRISPR-Cas9 Knockouts : Target putative polyketide synthase (PKS) genes in Aspergillus to confirm their role in biosynthesis .

- RNA-Seq : Profile gene expression under toxin-inducing conditions to identify co-regulated clusters (e.g., oxidative stress response pathways) .

- Heterologous Expression : Transfer clusters into model fungi (e.g., Aspergillus nidulans) to isolate pathway-specific regulation .

Q. How can analytical challenges in distinguishing this compound from structural analogs be addressed?

Develop tandem MS/MS libraries with collision-induced dissociation (CID) spectra for unambiguous identification. For complex matrices, use ion mobility spectrometry (IMS) to resolve co-eluting compounds. Cross-validate results with nuclear magnetic resonance (NMR) when structural ambiguity persists .

Methodological Pitfalls and Solutions

Q. Why do some studies report false-positive this compound detection in environmental samples?

Cross-reactivity in immunoassays or matrix interference in LC-MS are common culprits. Mitigation strategies:

- Immunoassay Validation : Compare results with LC-MS/MS for specificity .

- Matrix-Matched Calibration : Adjust for signal suppression/enhancement in environmental extracts .

Q. How should researchers design studies to evaluate this compound’s role in fungal ecology?

Use co-culture experiments with competing microbes to assess ecological advantage. For field studies, apply geospatial modeling to correlate toxin prevalence with climatic variables (e.g., rainfall, temperature). Ensure sampling protocols avoid contamination from coexisting mycotoxins .

Q. What statistical approaches are critical for interpreting dose-dependent this compound toxicity?

- Benchmark Dose (BMD) Modeling : Estimate toxicity thresholds with confidence intervals, avoiding arbitrary NOAEL/LOAEL thresholds .

- Bayesian Networks : Model interactions between exposure duration, dose, and genetic susceptibility .

Data Reporting Standards

- Reproducibility : Document extraction solvents, instrument parameters (e.g., LC gradient), and statistical software versions .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.